

Technical Guide: Physical Properties of 1-(2,5-dimethoxyphenyl)propan-1-one

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Compound of Interest

Compound Name: 2',5'-Dimethoxypropiophenone

Cat. No.: B1360061

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-(2,5-dimethoxyphenyl)propan-1-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

- IUPAC Name: 1-(2,5-dimethoxyphenyl)propan-1-one
- Synonyms: **2',5'-Dimethoxypropiophenone**
- CAS Number: 5803-30-5
- Molecular Formula: $C_{11}H_{14}O_3$
- Molecular Weight: 194.23 g/mol
- Chemical Structure:

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Figure 1: 2D structure of 1-(2,5-dimethoxyphenyl)propan-1-one.

Quantitative Physical Properties

The following table summarizes the available quantitative physical property data for 1-(2,5-dimethoxyphenyl)propan-1-one.

Property	Value	Source
Melting Point	8 °C	[1]
Boiling Point	168 °C at 13 mmHg	[1]
291.9 °C at 760 mmHg (calculated)	[2]	
Density	1.047 g/cm ³	[2]
Refractive Index	1.496	[2]

Solubility

Experimentally determined solubility data for 1-(2,5-dimethoxyphenyl)propan-1-one in various solvents is not readily available in the reviewed literature. However, based on its chemical structure, which includes a polar carbonyl group and two methoxy groups, as well as a nonpolar phenyl ring and a short alkyl chain, a qualitative solubility profile can be predicted. It is expected to be sparingly soluble in water and soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).

Spectroscopic Data

Detailed experimental spectral data (NMR, IR, MS) for 1-(2,5-dimethoxyphenyl)propan-1-one is not publicly available. The following sections describe the expected spectral characteristics

based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the propanoyl chain. The aromatic protons should appear as a complex multiplet in the downfield region. The two methoxy groups will likely present as singlets. The ethyl group of the propanoyl chain will exhibit a quartet for the methylene ($-\text{CH}_2-$) protons and a triplet for the methyl ($-\text{CH}_3$) protons.
- ^{13}C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. This includes signals for the carbonyl carbon, the aromatic carbons (including those bonded to the methoxy groups), the methoxy carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2,5-dimethoxyphenyl)propan-1-one is expected to exhibit characteristic absorption bands for its functional groups. A strong absorption band corresponding to the $\text{C}=\text{O}$ stretching of the ketone will be prominent. Additionally, $\text{C}-\text{O}$ stretching bands for the methoxy groups and $\text{C}-\text{H}$ stretching and bending vibrations for the aromatic ring and the alkyl chain will be present.

Mass Spectrometry (MS)

In a mass spectrum, 1-(2,5-dimethoxyphenyl)propan-1-one is expected to show a molecular ion peak corresponding to its molecular weight (194.23 g/mol). The fragmentation pattern would likely involve cleavage of the propanoyl group and fragmentation of the dimethoxybenzyl moiety.

Experimental Protocols

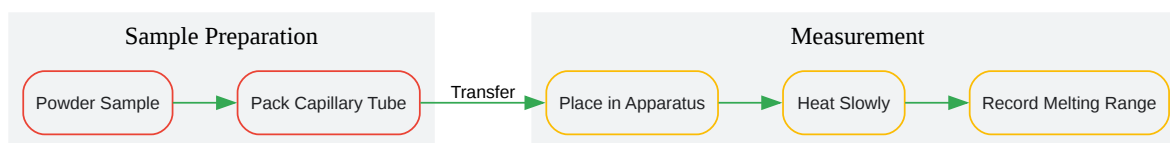
The following sections detail generalized experimental protocols for the determination of the key physical and spectroscopic properties discussed in this guide.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Protocol:

- A small, dry sample of the compound is finely powdered and packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a slow, controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it completely melts are recorded as the melting point range.



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Figure 2: Workflow for Melting Point Determination.

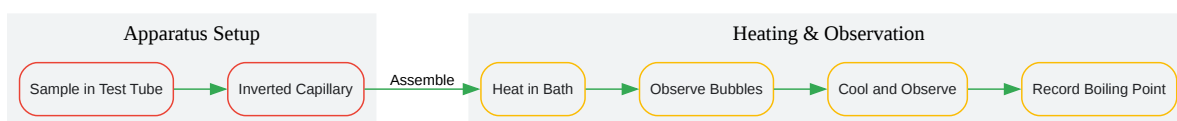
Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol:

- A small amount of the liquid is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The test tube is heated in a suitable bath (e.g., oil bath).

- As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.



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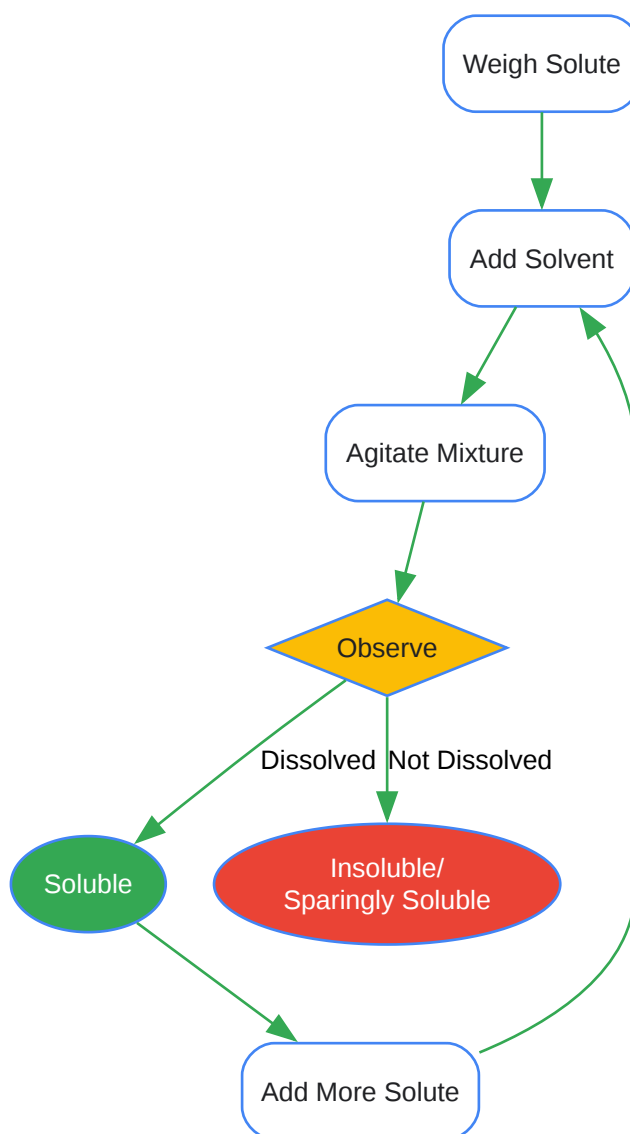
Figure 3: Workflow for Boiling Point Determination.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol:

- A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.
- A measured volume of the solvent (e.g., 1 mL) is added.
- The mixture is agitated (e.g., by vortexing) for a set period.
- The mixture is visually inspected to see if the solute has completely dissolved.
- If the solute dissolves, more solute is added in small increments until saturation is reached. If it does not dissolve, the substance is classified as insoluble or sparingly soluble in that solvent at that concentration.



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Figure 4: Logical Flow for Solubility Determination.

Spectroscopic Analysis Protocols

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Protocol:

- A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- The solution is transferred to an NMR tube.
- The NMR tube is placed in the spectrometer.
- The desired NMR experiments (e.g., ^1H , ^{13}C , COSY, HSQC) are run.
- The resulting spectra are processed and analyzed.

IR spectroscopy is the analysis of infrared light interacting with a molecule.

Protocol:

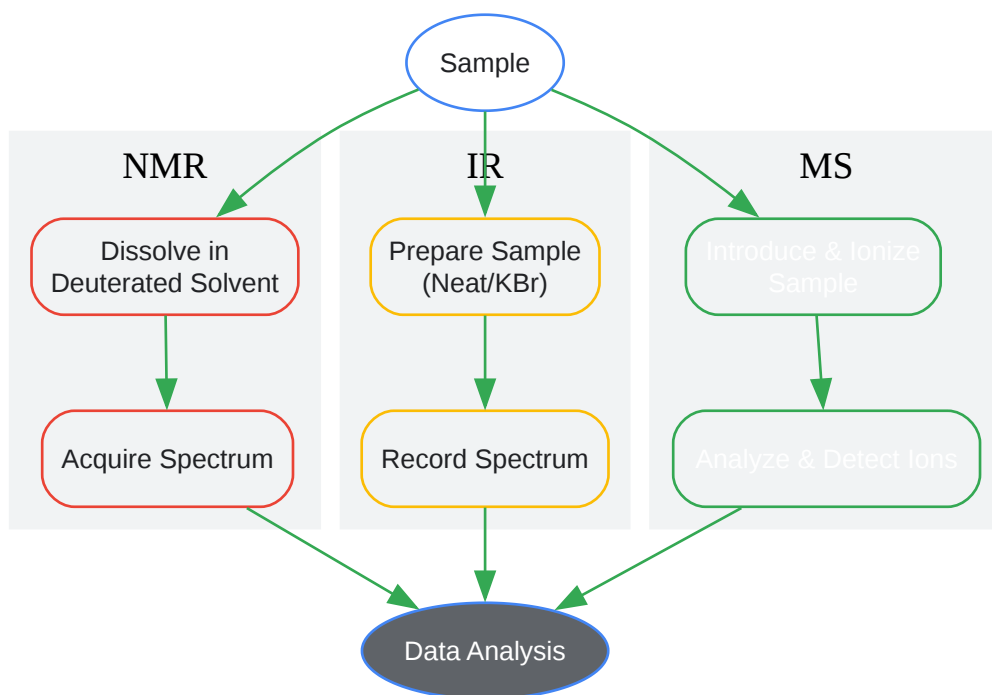
- The sample (neat liquid, a solution, or a solid mixed with KBr) is prepared.
- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- The sample is placed in the spectrometer.
- The IR spectrum is recorded.
- The spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Protocol:

- The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).
- The sample molecules are ionized in the ion source.
- The resulting ions are separated in the mass analyzer according to their mass-to-charge ratio.
- The ions are detected, and a mass spectrum is generated.

- The spectrum is analyzed to determine the molecular weight and fragmentation pattern.



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Figure 5: General Workflow for Spectroscopic Analyses.

Signaling Pathways

There is no information available in the scientific literature to suggest that 1-(2,5-dimethoxyphenyl)propan-1-one is involved in any specific biological signaling pathways. Its biological activity has not been characterized.

Conclusion

This technical guide has summarized the currently available physical property data for 1-(2,5-dimethoxyphenyl)propan-1-one. While some key experimental values have been reported, further experimental determination of its solubility in a range of solvents and comprehensive spectroscopic analysis would be beneficial for a more complete characterization of this compound. The provided protocols offer a foundation for conducting such further investigations.

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References

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